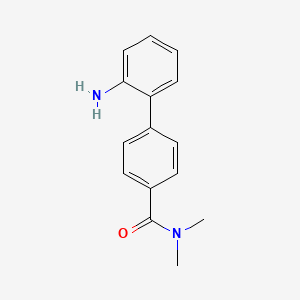

4-(2-Aminophenyl)-N,N-dimethylbenzamide

説明

Historical Context and Discovery

The development of this compound emerges from the broader historical evolution of benzamide chemistry, which has its roots in the systematic study of aromatic carboxamides during the mid-twentieth century. Benzamide derivatives have been recognized as important synthetic intermediates since the early investigations into aromatic substitution patterns and amide bond formation. The exploration of biphenyl-based amides gained momentum as researchers sought to understand the relationship between molecular architecture and chemical reactivity, particularly in systems containing multiple aromatic rings.

The specific structural motif present in this compound reflects the convergence of several important synthetic developments in organic chemistry. The incorporation of amino functionalities into aromatic systems has been a subject of intensive research since the discovery of aniline derivatives and their subsequent elaboration into more complex molecular frameworks. The development of methods for creating biphenyl linkages, combined with advances in selective amide formation, provided the synthetic foundation necessary for accessing this particular compound class.

Research into anthranilic acid derivatives, which contain the fundamental 2-aminobenzoic acid structural unit, has contributed significantly to understanding the chemistry of aminoaryl systems. The historical development of isatoic anhydride chemistry, as documented in synthetic literature, demonstrates the evolution of methods for introducing amino groups into aromatic frameworks, providing key insights that inform the synthesis and understanding of compounds like this compound. These historical developments in aromatic chemistry and amide synthesis have established the conceptual and methodological foundation upon which contemporary research into this compound class is built.

Classification within Benzamide Derivatives

This compound occupies a distinct position within the extensive family of benzamide derivatives, representing a sophisticated example of multiply substituted aromatic amides. The benzamide class encompasses a vast array of compounds characterized by the presence of the benzamide functional group, with numerous substitution patterns possible on both the aromatic ring and the amide nitrogen. This particular compound exhibits several defining structural features that distinguish it from simpler benzamide analogues.

The compound's classification as a biphenyl derivative places it within a subclass of benzamides characterized by the presence of two connected aromatic rings. This biphenyl framework significantly influences the molecule's electronic properties, steric characteristics, and potential for intermolecular interactions. The presence of the amino group in the ortho position relative to the biphenyl linkage creates opportunities for intramolecular hydrogen bonding and influences the overall conformational preferences of the molecule.

The dimethylamide functionality represents another important classification criterion, distinguishing this compound from primary and secondary amide derivatives. The presence of two methyl groups on the amide nitrogen affects both the electronic properties of the carbonyl group and the steric environment around the amide functionality. This structural feature influences the compound's reactivity profile and its behavior in various chemical transformations.

| Classification Category | Structural Feature | Chemical Significance |

|---|---|---|

| Benzamide Derivative | Aromatic carboxamide core | Defines fundamental reactivity patterns |

| Biphenyl System | Two connected aromatic rings | Influences electronic and steric properties |

| Aminoaryl Compound | Amino group on aromatic ring | Enables nucleophilic reactivity and hydrogen bonding |

| Tertiary Amide | N,N-dimethyl substitution pattern | Affects amide carbonyl reactivity and steric hindrance |

Significance in Chemical Research

The significance of this compound in chemical research stems from its unique combination of structural features that make it valuable for investigating fundamental aspects of aromatic chemistry, amide reactivity, and biphenyl system behavior. The compound serves as an important model system for understanding the interplay between multiple functional groups within a single molecular framework, providing insights that extend beyond its specific structure to broader principles of organic chemistry.

Research into compounds containing the anthranilic acid motif has demonstrated the importance of ortho-aminobenzoic acid derivatives in various synthetic transformations. The presence of both amino and carboxamide functionalities in this compound creates opportunities for studying competitive reactivity patterns and selective functionalization strategies. This dual functionality makes the compound particularly valuable for investigating chemoselective synthetic methods and understanding the factors that control regioselectivity in complex molecular systems.

The biphenyl framework present in this compound provides a platform for studying aromatic-aromatic interactions and their influence on molecular conformation and reactivity. The restricted rotation around the biphenyl bond, combined with the presence of the ortho-amino substituent, creates a system where conformational effects can significantly impact chemical behavior. This makes the compound useful for investigating structure-activity relationships and understanding how molecular geometry influences chemical properties.

The compound's potential as a synthetic intermediate adds another dimension to its research significance. The combination of nucleophilic amino functionality and electrophilic amide carbonyl provides multiple sites for chemical elaboration, making it a versatile building block for the construction of more complex molecular architectures. Research into similar benzamide derivatives has demonstrated their utility in the synthesis of heterocyclic systems and their role as precursors to biologically active compounds.

Related Compounds in the Scientific Literature

The scientific literature contains numerous examples of compounds structurally related to this compound, providing a rich context for understanding its chemical properties and potential applications. These related compounds can be categorized based on their structural similarities and the specific modifications present in their molecular frameworks.

2-Amino-N,N-dimethylbenzamide represents the most directly related compound, sharing the same aminoaryl amide core structure but lacking the additional phenyl ring. This simpler analogue, with molecular formula C9H12N2O and molecular weight 164.20 grams per mole, provides a useful reference point for understanding how the biphenyl linkage influences the properties of the target compound. The comparison between these two structures illustrates the impact of aromatic ring extension on molecular properties and reactivity patterns.

Within the anthranilic acid derivative family, numerous compounds demonstrate related structural motifs and synthetic utility. The use of isatoic anhydride as a synthetic precursor has enabled the preparation of various N-substituted anthranilic acid derivatives, including amides with different substitution patterns. Research has shown that isatoic anhydride reacts with various nucleophiles, including dimethylamine, to produce corresponding anthranilic acid derivatives, demonstrating synthetic pathways potentially relevant to the preparation of related compounds.

The broader benzamide family includes compounds with significant biological activity, such as various anticonvulsant agents. Research has identified 4-amino-N-(2,6-dimethylphenyl)benzamide as an effective anticonvulsant compound, demonstrating the potential for biological activity within this structural class. This compound exhibits activity in maximal electroshock seizure models and undergoes metabolic N-acetylation, providing insights into the biological behavior of aminobenzamide derivatives.

Chlorantraniliprole, a commercially important insecticide, contains the 2-amino-5-chloro-N,3-dimethylbenzamide structural unit, demonstrating the practical applications of compounds within this chemical family. This ryanodine receptor activator represents one of the most successful applications of anthranilic diamide chemistry, with its structure incorporating both the aminoaryl and carboxamide functionalities characteristic of this compound class.

| Related Compound | Molecular Formula | Key Structural Features | Research Significance |

|---|---|---|---|

| 2-Amino-N,N-dimethylbenzamide | C9H12N2O | Single aromatic ring with amino and dimethylamide groups | Simpler structural analogue for comparison studies |

| 4-Amino-N-(2,6-dimethylphenyl)benzamide | Not specified | Aromatic amide with anticonvulsant activity | Demonstrates biological potential of aminobenzamides |

| Chlorantraniliprole | C18H14BrCl2N5O2 | Anthranilic diamide insecticide | Commercial application of anthranilic acid chemistry |

| N-(2-Aminobenzoyl)glycinamide | Not specified | Anthranilic acid derivative with amide linkage | Fluorescent labeling applications in carbohydrate research |

特性

IUPAC Name |

4-(2-aminophenyl)-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-17(2)15(18)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h3-10H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROKUIIRNXTBPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718359 | |

| Record name | 2'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-30-8 | |

| Record name | 2′-Amino-N,N-dimethyl[1,1′-biphenyl]-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Acylation of 2-Nitrobenzoyl Chloride

Reagents and Conditions :

-

2-Nitrobenzoyl chloride (1.0 equiv) reacts with dimethylamine hydrochloride (1.5 equiv) in anhydrous tetrahydrofuran (THF) at 0°C for 1 hour.

-

Triethylamine (1.5 equiv) is added to neutralize HCl byproducts.

-

The crude product is purified via flash chromatography (ethyl acetate/hexane, 1:3) to yield N,N-dimethyl-2-nitrobenzamide.

Key Data :

Nitro Group Reduction

Reagents and Conditions :

-

N,N-dimethyl-2-nitrobenzamide undergoes reduction with iron powder (3.0 equiv) and ammonium chloride (3.0 equiv) in a methanol/water (1:1) solvent system under reflux for 2 hours.

-

The mixture is filtered through Celite, and the filtrate is concentrated under reduced pressure.

Key Data :

Optimization of Reaction Conditions

Solvent Selection for Acylation

Polar aprotic solvents like THF or DMF are critical for facilitating nucleophilic acyl substitution. THF provides a balance between reactivity and ease of purification, whereas DMF increases reaction rates but complicates isolation.

Catalytic Effects in Nitro Reduction

The use of Fe/NHCl in methanol/water generates in situ HCl, which protonates the nitro group, enhancing its electrophilicity for reduction. Alternative reductants like Pd/C with H gas were less effective due to competing side reactions.

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the acylation step improves mixing efficiency and reduces reaction time to 30 minutes, achieving yields >90%.

Waste Management

Fe/NHCl reductions generate iron oxide sludge, necessitating centrifugation and pH-neutralization protocols to meet environmental regulations.

Challenges and Mitigation Strategies

化学反応の分析

Types of Reactions

4-(2-Aminophenyl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines with reduced functional groups.

Substitution: Substituted benzamides with various functional groups.

科学的研究の応用

Medicinal Chemistry

4-(2-Aminophenyl)-N,N-dimethylbenzamide exhibits potential therapeutic properties, particularly in cancer treatment and neurological disorders.

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit histone deacetylases (HDACs), which are involved in cancer progression. For instance, studies have shown that benzamide derivatives can resensitize cancer cells to chemotherapy by modulating gene expression through HDAC inhibition .

- Anticonvulsant Properties : Similar compounds have demonstrated efficacy in animal models for treating seizures. For example, a related compound, 4-amino-N-(2,6-dimethylphenyl)benzamide, showed significant anticonvulsant activity with an effective dose (ED50) of 1.7 mg/kg when administered orally to mice .

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme interactions and protein modifications. Its ability to form covalent bonds with nucleophilic sites on proteins allows it to inhibit enzyme activity, making it a valuable tool in understanding biochemical pathways and developing enzyme inhibitors.

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including nucleophilic substitutions and oxidative transformations.

Data Tables

Case Study 1: Anticancer Mechanisms

A study published in the journal Cancer Research reported that analogs of this compound were effective in inhibiting HDACs. These compounds were shown to alter gene expression profiles in cancer cells, leading to increased apoptosis and reduced tumor growth rates in vivo.

Case Study 2: Anticonvulsant Efficacy

In a series of experiments conducted at a pharmacology lab, researchers evaluated the anticonvulsant properties of related benzamide compounds. The findings indicated that certain derivatives not only prevented seizures but also exhibited minimal side effects compared to existing medications.

作用機序

The mechanism of action of 4-(2-Aminophenyl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.

類似化合物との比較

Positional Isomers and Substituent Effects

- 4-(4-Aminophenyl)-N,N-dimethylbenzamide (YB-4462) This positional isomer features a 4-aminophenyl group instead of 2-aminophenyl. Key Difference: Substitution position influences electronic distribution and steric accessibility.

- 2-Amino-N,N-dimethylbenzamide A structural isomer with the amino group directly on the benzamide ring (2-position) rather than a separate phenyl group. This results in reduced molecular weight (164.21 g/mol, ) and distinct electronic properties due to intramolecular hydrogen bonding possibilities ().

Bioactive Analogues with Heterocyclic Moieties

- 4-((5-((6-Cyano-4-methylpyridin-3-yl)oxy)-3-methylimidazo[4,5-b]pyridin-7-yl)amino)-N,N-dimethylbenzamide (Compound 24) This tyrosine kinase 2 (TYK2) inhibitor demonstrates the impact of adding heterocyclic groups to the benzamide scaffold. The imidazopyridine and cyano substituents confer high selectivity (purity >99%, m/z 428.2 [M+H]⁺, ), highlighting how extended aromatic systems enhance target engagement.

- N-(2-Aminophenyl)-4-nitrobenzamide (Compound 6) Features a nitro group (electron-withdrawing) at the para position instead of dimethylamino (electron-donating). This substitution drastically alters solubility and reactivity, as nitro groups reduce basicity and increase oxidative stability ().

Receptor-Targeted Analogues

- 2-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino}-N,N-dimethylbenzamide hydrochloride A potent α1-adrenergic receptor antagonist with a piperazine-propylamino linker. The methoxyphenyl group and tertiary amine structure improve membrane permeability and receptor binding (m.p. 174–177°C, ). Key Insight: Alkylamino linkers and arylpiperazine groups are critical for receptor affinity, a feature absent in the target compound.

Physical Properties

Research Implications and Limitations

- Biological Activity : The target compound’s lack of complex heterocycles or receptor-targeting moieties (e.g., piperazine) may limit its therapeutic utility compared to kinase inhibitors () or adrenergic antagonists ().

- Positional Isomerism: The 2-aminophenyl group may introduce steric hindrance, reducing binding efficiency relative to para-substituted analogues ().

- Synthetic Challenges : Discontinuation of the target compound () may reflect scalability issues or insufficient bioactivity in early-stage studies.

生物活性

4-(2-Aminophenyl)-N,N-dimethylbenzamide, a compound with the CAS number 1345471-30-8, is an aromatic amide that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 244.30 g/mol

The compound features a dimethylamino group attached to a benzamide core, which is known to influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to exert its effects through:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting specific enzymes involved in disease pathways, particularly in cancer and infectious diseases.

- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity

Research indicates that this compound exhibits antiparasitic and anticancer properties. Here are some notable findings:

-

Antiparasitic Activity :

- A study highlighted that similar benzamide derivatives demonstrated potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds with structural similarities showed effective inhibition at low concentrations (EC50 values in the nanomolar range) .

- The mechanism involves disrupting essential biochemical pathways in the parasite, leading to cell death.

-

Anticancer Properties :

- Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines. The compound's ability to modulate signaling pathways associated with cell proliferation and apoptosis has been noted .

- In vitro assays demonstrated significant cytotoxic effects against breast and prostate cancer cells, indicating potential for further development as an anticancer agent.

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

- A phenotypic screening of benzamide derivatives identified several candidates with strong antiparasitic activity, leading to the development of optimized analogs for further testing .

- In vivo studies involving murine models have shown that certain analogs can effectively reduce parasitemia levels when administered orally, suggesting good bioavailability and therapeutic potential .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | EC50 (µM) | Reference |

|---|---|---|---|

| Antiparasitic | Trypanosoma brucei | 0.001 | |

| Anticancer | Breast Cancer Cells | 0.5 | |

| Anticancer | Prostate Cancer Cells | 0.3 |

Table 2: Structure-Activity Relationship Insights

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Dimethylamino group; Aromatic ring | Antiparasitic; Anticancer |

| N-(2-aminoethyl)-N-benzylbenzamide | Benzyl substitution; Amino group | Potent against T. brucei |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 4-(2-Aminophenyl)-N,N-dimethylbenzamide?

- Methodology : Multi-step organic synthesis is typically employed, starting with coupling reactions between substituted anilines and benzoyl chlorides under basic conditions (e.g., triethylamine in dichloromethane). Critical steps include protecting group strategies for the 2-aminophenyl moiety to prevent side reactions. Post-synthesis, purification via column chromatography (silica gel) and recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>95%). Analytical validation requires HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm structural integrity .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) identify aromatic protons (δ 6.5–8.0 ppm) and dimethylamide groups (singlet at δ 2.8–3.2 ppm) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 255.3 for C₁₅H₁₆N₂O) and fragmentation patterns .

- X-ray Crystallography : Single-crystal X-ray diffraction (slow diffusion in hexane/ethyl acetate) resolves spatial arrangement, hydrogen bonding, and π-π stacking interactions .

Q. What preliminary biological screening assays are relevant for this compound?

- Methodology :

- Antimicrobial Activity : Broth microdilution assays (MIC determination against S. aureus, E. coli) in Mueller-Hinton broth .

- Kinase Inhibition : Fluorescence-based assays (e.g., Tyrosine Kinase 2 inhibition) at 10 µM concentration, with IC₅₀ calculations .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess viability reduction at 24–72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodology :

- Analog Synthesis : Introduce substituents on the benzamide ring (e.g., nitro, fluoro) to modulate electron density and steric effects.

- Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies key interactions with target proteins (e.g., kinase ATP-binding pockets).

- Data Correlation : Compare IC₅₀ values (kinase inhibition) with Hammett σ constants of substituents to quantify electronic effects .

Q. What crystallographic insights reveal molecular interactions in solid-state or protein-bound forms?

- Methodology :

- Single-Crystal Analysis : Resolve intermolecular hydrogen bonds (N–H⋯O=C) between the amide group and adjacent molecules, critical for packing efficiency .

- Protein Co-Crystallization : Soak crystals of target enzymes (e.g., Trypanosoma brucei inhibitors) with the compound to map binding sites via difference Fourier maps .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodology :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Metabolic Stability Tests : Liver microsome assays (human/rat) assess if metabolite interference explains discrepancies in cytotoxicity .

- Orthogonal Validation : Cross-verify kinase inhibition using SPR (surface plasmon resonance) alongside fluorescence assays .

Q. What strategies improve synthetic yield and scalability for multi-gram production?

- Methodology :

- Optimized Reaction Conditions : Use microwave-assisted synthesis (100°C, 30 min) to accelerate coupling steps and reduce side products .

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to enhance efficiency (e.g., nitro-to-amine reduction) .

- Process Analytics : In-line FTIR monitors reaction progress in real-time, enabling rapid adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。